6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
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Overview
Description
6-Aminobicyclo[310]hexane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a unique structure that includes both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co). The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar bicyclic compound used in antiviral medications.
Bicyclo[2.1.1]hexane: Another bicyclic structure with different chemical properties and applications.
Uniqueness
6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is unique due to its combination of an amino group and a carboxylic acid group within a bicyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
6-aminobicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7(6(9)10)4-2-1-3-5(4)7;/h4-5H,1-3,8H2,(H,9,10);1H |
InChI Key |
LPWHCMAUWWJHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C2(C(=O)O)N.Cl |
Origin of Product |
United States |
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